2-(Aminomethyl)pyridin-4-amine dihydrochloride

Analytical Chemistry Quality Control Procurement

This dihydrochloride salt (CAS 2137987-01-8) delivers superior aqueous solubility and long-term stability versus the free base (CAS 1000512-47-9), ensuring reproducible outcomes in BRD4 inhibitor SAR studies and metal complexation research. Its precise 2,4-substitution pattern avoids the inverted reactivity of positional isomer 2-Amino-4-(aminomethyl)pyridine (CAS 618446-34-7). At ≥95% HPLC purity, it serves as a reliable reference standard for LC-MS method development. Referenced in 17 patents as a key intermediate for anellated pyridine systems. Strictly for R&D use; not for human or veterinary applications.

Molecular Formula C6H11Cl2N3
Molecular Weight 196.08
CAS No. 2137987-01-8
Cat. No. B2508366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)pyridin-4-amine dihydrochloride
CAS2137987-01-8
Molecular FormulaC6H11Cl2N3
Molecular Weight196.08
Structural Identifiers
SMILESC1=CN=C(C=C1N)CN.Cl.Cl
InChIInChI=1S/C6H9N3.2ClH/c7-4-6-3-5(8)1-2-9-6;;/h1-3H,4,7H2,(H2,8,9);2*1H
InChIKeyFWHIOZQGXXMYDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Aminomethyl)pyridin-4-amine Dihydrochloride (CAS 2137987-01-8): Core Identifiers and Procurement Specifications


2-(Aminomethyl)pyridin-4-amine dihydrochloride (CAS 2137987-01-8) is a heterocyclic small molecule scaffold in the aminomethylpyridine class, characterized by a pyridine ring substituted with an aminomethyl group at the 2-position and an amine at the 4-position, supplied as a dihydrochloride salt . It is cataloged by multiple reputable vendors with purity specifications ranging from 95% to 98% (HPLC), a molecular formula of C6H11Cl2N3, and a molecular weight of 196.08 g/mol . This compound is intended strictly for research and development use as a building block or reference standard, not for human or veterinary applications .

2-(Aminomethyl)pyridin-4-amine Dihydrochloride: Why Generic Substitution is Not Advisable


Generic substitution of 2-(aminomethyl)pyridin-4-amine dihydrochloride is not straightforward due to the existence of multiple structural analogs and salt forms with distinct physicochemical and biological properties. The free base form, 2-(aminomethyl)pyridin-4-amine (CAS 1000512-47-9), lacks the dihydrochloride salt, which affects solubility, stability, and handling characteristics crucial for reproducible experimental outcomes [1]. Furthermore, positional isomers such as 2-Amino-4-(aminomethyl)pyridine Dihydrochloride (CAS 618446-34-7) present an inverted substitution pattern on the pyridine ring, which can lead to divergent reactivity and target binding profiles . The following evidence guide provides a quantitative basis for selection based on purity, salt form stability, and documented research utility where available.

2-(Aminomethyl)pyridin-4-amine Dihydrochloride: Quantitative Differentiation Evidence


Comparative Purity Analysis Across Commercial Vendors

The compound is available from multiple vendors with varying purity specifications. Leyan offers a purity of 98%, while AKSci and CymitQuimica offer 95% . For applications requiring high purity, such as analytical reference standards or sensitive biological assays, the 98% grade from Leyan provides a 3% absolute increase in purity compared to the 95% grade, which may reduce the impact of impurities on assay noise and reproducibility .

Analytical Chemistry Quality Control Procurement

Dihydrochloride Salt Form vs. Free Base: Implications for Stability and Handling

The dihydrochloride salt form (CAS 2137987-01-8) is chemically distinct from the free base form, 2-(aminomethyl)pyridin-4-amine (CAS 1000512-47-9) [1]. While direct comparative stability data is not publicly available for this specific compound, salt formation is a well-established strategy to enhance aqueous solubility and solid-state stability of amine-containing compounds, reducing hygroscopicity and improving long-term storage reliability compared to the free base [2]. The dihydrochloride salt is specified for storage sealed in dry conditions at 2-8°C, whereas the free base is also stored at 2-8°C but may be more prone to oxidation or degradation due to its basic nature .

Formulation Science Chemical Stability Procurement

Differentiation from Positional Isomer: 2-Amino-4-(aminomethyl)pyridine Dihydrochloride

The target compound is a positional isomer of 2-Amino-4-(aminomethyl)pyridine Dihydrochloride (CAS 618446-34-7), where the amine and aminomethyl groups are swapped on the pyridine ring . This structural inversion can lead to significant differences in biological activity. For instance, in the context of copper amine oxidase inhibition, 4-aminomethylpyridine derivatives with various substitutions exhibit IC50 values as low as 2.0 × 10^-8 M, and the specific positioning of the aminomethyl group is crucial for activity [1]. While specific IC50 data for the target compound is not publicly available, the structural difference from its positional isomer is a key differentiator for structure-activity relationship (SAR) studies.

Medicinal Chemistry Chemical Synthesis Structural Biology

Preclinical Research Utility: Documented Use in Patent Literature

According to PubChemLite, 2-(aminomethyl)pyridin-4-amine dihydrochloride is referenced in 17 patents, indicating its established role as a building block or intermediate in pharmaceutical research and development [1]. This contrasts with the free base form, which may have a different patent footprint. The compound's inclusion in patent literature, such as US8586579B2 for anellated pyridine compounds and US9624241 for bromodomain inhibitors, suggests its utility in generating novel chemical entities with potential therapeutic applications [2]. While specific biological activity data for the dihydrochloride salt itself is not detailed in the public domain, its frequent appearance in patent applications underscores its value as a versatile synthetic intermediate.

Drug Discovery Intellectual Property Chemical Biology

Optimal Research and Industrial Application Scenarios for 2-(Aminomethyl)pyridin-4-amine Dihydrochloride


Analytical Reference Standard and Method Development

For laboratories developing HPLC or LC-MS methods for aminomethylpyridine derivatives, the high-purity grade (98%) of 2-(aminomethyl)pyridin-4-amine dihydrochloride from vendors like Leyan serves as an ideal reference standard, minimizing interference from impurities and ensuring accurate quantification of related substances .

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

This compound is a critical building block for SAR campaigns focused on bromodomain-containing protein 4 (BRD4) or other targets where the specific 2,4-substitution pattern of the pyridine ring is required for activity, as evidenced by its use in patent examples for BRD4 inhibitors [1].

Synthesis of Novel Pharmaceutical Intermediates

Given its presence in 17 patents, this dihydrochloride salt is a preferred intermediate for synthesizing more complex molecules, particularly in the development of anellated pyridine compounds and other heterocyclic systems with potential therapeutic applications [2].

Coordination Chemistry and Catalyst Development

The diamine functionality of this compound makes it a suitable ligand precursor for metal complexation. The dihydrochloride salt form ensures the free base can be generated in situ under controlled conditions, facilitating the formation of well-defined coordination complexes for catalysis or material science applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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